molecular formula C26H35NO3 B1148816 Laxiracemosin H CAS No. 1241871-28-2

Laxiracemosin H

Cat. No.: B1148816
CAS No.: 1241871-28-2
M. Wt: 409.561
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Laxiracemosin H is primarily obtained through natural extraction rather than synthetic routes. The compound is isolated from the bark of Dysoxylum laxiracemosum using solvent extraction and chromatographic techniques such as silica gel column chromatography, counter-current phase chromatography, and high-performance liquid chromatography .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The extraction from natural sources remains the primary method of obtaining this compound .

Chemical Reactions Analysis

Types of Reactions: Laxiracemosin H undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to reduced forms of the compound .

Scientific Research Applications

Laxiracemosin H has several scientific research applications:

Mechanism of Action

The mechanism of action of Laxiracemosin H involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Laxiracemosin H is unique due to its specific tirucallane skeleton and biological activities. Similar compounds include other tirucallane-type alkaloids such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-[(5R,9R,10R,13S,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO3/c1-23(2)19-7-6-18-17(24(19,3)11-10-20(23)28)9-13-25(4)16(8-12-26(18,25)5)15-14-21(29)27-22(15)30/h6,14,16-17,19H,7-13H2,1-5H3,(H,27,29,30)/t16-,17-,19-,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOKEBRRTSUMOO-CVRFEKSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5=CC(=O)NC5=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC=C3[C@@H]2CC[C@@]4([C@@]3(CC[C@H]4C5=CC(=O)NC5=O)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are Laxiracemosin H and Laxiracemosin B, and where were they discovered?

A1: this compound and Laxiracemosin B are tirucallane-type alkaloids []. They were isolated from the stems of Dysoxylum lenticellatum alongside ten other compounds during a study on the plant's chemical constituents []. This study marks the first time these compounds have been isolated from D. lenticellatum [].

Q2: Are there any notable biological activities associated with the compounds found in Dysoxylum lenticellatum?

A2: Yes, while the specific activity of this compound was not investigated in the study, a related compound, 3-oxo-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone, demonstrated significant inhibitory activities against human cancer cell lines in vitro []. This suggests potential for further research into the bioactivity of tirucallane-type alkaloids like this compound.

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